molecular formula C9H10BrNO B13677634 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol

3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No.: B13677634
M. Wt: 228.09 g/mol
InChI Key: UUACVTJISTUWRW-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 3rd position and a hydroxyl group at the 5th position on the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol typically involves the bromination of 5,6,7,8-tetrahydroquinolin-5-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH) are used.

Major Products Formed

    Oxidation: 3-Bromo-5,6,7,8-tetrahydroquinolin-5-one.

    Reduction: 5,6,7,8-tetrahydroquinolin-5-ol.

    Substitution: 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol or 3-Thio-5,6,7,8-tetrahydroquinolin-5-ol.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and engage in halogen bonding, which can influence its binding affinity to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5,9,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUACVTJISTUWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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